molecular formula C12H21NO3 B8264248 tert-Butyl (1R,4R,5R)-5-hydroxy-2-azabicyclo[2.2.2]octane-2-carboxylate CAS No. 2306246-27-3

tert-Butyl (1R,4R,5R)-5-hydroxy-2-azabicyclo[2.2.2]octane-2-carboxylate

Cat. No.: B8264248
CAS No.: 2306246-27-3
M. Wt: 227.30 g/mol
InChI Key: FNZOIHBLVUIGLG-OPRDCNLKSA-N
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Description

tert-Butyl (1R,4R,5R)-5-hydroxy-2-azabicyclo[2.2.2]octane-2-carboxylate: is a bicyclic compound with significant interest in organic chemistry due to its unique structure and potential applications. This compound features a tert-butyl ester group, a hydroxyl group, and an azabicyclo[2.2.2]octane framework, making it a versatile intermediate in various chemical syntheses.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (1R,4R,5R)-5-hydroxy-2-azabicyclo[2.2.2]octane-2-carboxylate typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of the bicyclic core, often derived from pipecolic acid derivatives.

    Hydroxylation: Introduction of the hydroxyl group at the 5-position can be achieved through selective hydroxylation reactions.

    Esterification: The tert-butyl ester group is introduced via esterification reactions using tert-butyl alcohol and appropriate catalysts.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient synthesis.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The hydroxyl group can undergo oxidation to form ketones or aldehydes.

    Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Nucleophiles like halides and amines can be used under basic or acidic conditions.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives.

Scientific Research Applications

Chemistry:

  • Used as an intermediate in the synthesis of complex organic molecules.
  • Employed in the development of new synthetic methodologies.

Biology:

  • Investigated for its potential as a building block in the synthesis of biologically active compounds.

Medicine:

  • Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

Industry:

  • Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl (1R,4R,5R)-5-hydroxy-2-azabicyclo[2.2.2]octane-2-carboxylate involves its interaction with specific molecular targets. The hydroxyl group and the azabicyclo[2.2.2]octane framework play crucial roles in its reactivity and binding affinity. The compound can participate in hydrogen bonding, hydrophobic interactions, and other non-covalent interactions, influencing its biological and chemical activity.

Comparison with Similar Compounds

  • tert-Butyl (1R,4R)-5-oxo-2-azabicyclo[2.2.2]octane-2-carboxylate
  • tert-Butyl (1R,4R)-2,5-diazabicyclo[2.2.2]octane-2-carboxylate

Uniqueness:

  • The presence of the hydroxyl group at the 5-position distinguishes tert-Butyl (1R,4R,5R)-5-hydroxy-2-azabicyclo[2.2.2]octane-2-carboxylate from its analogs, providing unique reactivity and potential applications.
  • The specific stereochemistry (1R,4R,5R) also contributes to its distinct properties and interactions.

Properties

IUPAC Name

tert-butyl (1R,4R,5R)-5-hydroxy-2-azabicyclo[2.2.2]octane-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO3/c1-12(2,3)16-11(15)13-7-8-4-5-9(13)6-10(8)14/h8-10,14H,4-7H2,1-3H3/t8-,9-,10-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNZOIHBLVUIGLG-OPRDCNLKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CCC1CC2O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H]2CC[C@@H]1C[C@H]2O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2306246-27-3
Record name 2-Azabicyclo[2.2.2]octane-2-carboxylic acid, 5-hydroxy-, 1,1-dimethylethyl ester, (1R,4R,5R)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2306246-27-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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